molecular formula C11H7BrCl2N2O B13889825 2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline

2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline

Cat. No.: B13889825
M. Wt: 333.99 g/mol
InChI Key: YXAFHXMXPWSAJS-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, making it a versatile intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(5-chloropyridin-3-yl)oxyaniline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. The halogen atoms and pyridine ring play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7BrCl2N2O

Molecular Weight

333.99 g/mol

IUPAC Name

2-bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline

InChI

InChI=1S/C11H7BrCl2N2O/c12-8-2-11(9(14)3-10(8)15)17-7-1-6(13)4-16-5-7/h1-5H,15H2

InChI Key

YXAFHXMXPWSAJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OC2=C(C=C(C(=C2)Br)N)Cl

Origin of Product

United States

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